2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
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Overview
Description
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C15H20O5 and a molecular weight of 280.316 g/mol It is characterized by the presence of a dioxane ring and methoxy groups attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2’,5’-dimethoxybenzoic acid.
Reduction: Formation of 2’,5’-dimethoxy-3-(1,3-dioxan-2-yl)propanol.
Substitution: Formation of 2’,5’-dihalo-3-(1,3-dioxan-2-yl)propiophenone.
Scientific Research Applications
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the dioxane ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, altering cell signaling pathways, or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,5’-Dichloro-3-(1,3-Dioxan-2-Yl)Propiophenone
- 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Uniqueness
2’,5’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to the specific positioning of the methoxy groups and the presence of the dioxane ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-6-14(18-2)12(10-11)13(16)5-7-15-19-8-3-9-20-15/h4,6,10,15H,3,5,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBQYSPWSVLILU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646019 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-42-1 |
Source
|
Record name | 1-(2,5-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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